Cdk9-IN-8 was developed as part of ongoing medicinal chemistry efforts aimed at creating more effective CDK9 inhibitors. It falls under the category of small molecule inhibitors and is classified as a potent and selective inhibitor of CDK9, showing significant promise in preclinical studies for various cancers, including triple-negative breast cancer and acute myeloid leukemia .
The synthesis of Cdk9-IN-8 involves several chemical reactions designed to create the compound efficiently while minimizing hazardous conditions. Key steps include:
Cdk9-IN-8's molecular structure features a complex arrangement conducive to its function as a CDK9 inhibitor. The compound's structure can be characterized by:
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
The chemical reactions involved in synthesizing Cdk9-IN-8 include:
These reactions are carefully controlled to optimize yield and minimize by-products.
Cdk9-IN-8 exerts its inhibitory effects by binding to the active site of CDK9, preventing its interaction with cyclin T1. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to decreased transcriptional activity of oncogenes such as MYC and MCL1. Studies have demonstrated that treatment with Cdk9-IN-8 results in significant reductions in phosphorylated RNA polymerase II levels, indicating effective inhibition of CDK9 activity .
Cdk9-IN-8 possesses distinct physical properties that contribute to its functionality:
Chemical properties such as pKa values, logP (partition coefficient), and molecular weight are also evaluated to predict pharmacokinetic behavior .
Cdk9-IN-8 has significant potential applications in cancer therapy due to its selective inhibition of CDK9. Its primary scientific uses include:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9